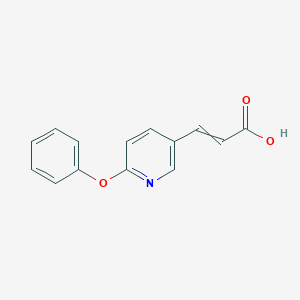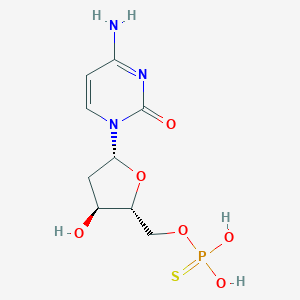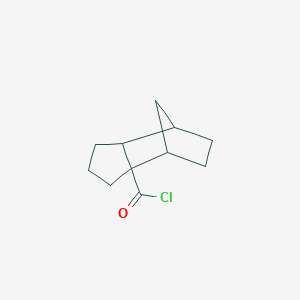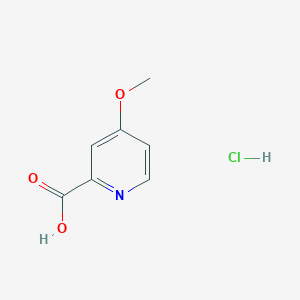![molecular formula C21H24N2O4 B053694 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione CAS No. 119623-72-2](/img/structure/B53694.png)
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione, also known as PQQ, is a redox cofactor that plays a crucial role in various biological processes. PQQ is synthesized by several microorganisms, including bacteria, fungi, and plants, and can also be found in various foods, such as kiwi, papaya, and green peppers. In recent years, PQQ has gained significant attention due to its potential applications in scientific research.
作用机制
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione exerts its biological effects through various mechanisms. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione acts as a redox cofactor, which can transfer electrons and participate in various redox reactions. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione also activates various signaling pathways, such as the Nrf2/Keap1 pathway, which can regulate the expression of various antioxidant and detoxification enzymes. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione also modulates the activity of various proteins, such as mitochondrial enzymes and transcription factors.
Biochemical and Physiological Effects:
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has various biochemical and physiological effects. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione can increase mitochondrial biogenesis, which can improve energy metabolism and reduce oxidative stress. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione can also increase the production of nerve growth factor, which can promote neuronal survival and regeneration. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione can also improve cognitive function, reduce inflammation, and enhance immune function.
实验室实验的优点和局限性
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has several advantages for lab experiments. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione is stable and can be easily synthesized or extracted from natural sources. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione is also water-soluble and can be easily administered to cells or animals. However, 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione also has some limitations for lab experiments. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione can interact with other redox cofactors and interfere with their activity. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione can also have variable effects depending on the experimental conditions and cell types used.
未来方向
There are several future directions for 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione research. One future direction is to investigate the potential applications of 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione in cancer prevention and treatment. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has been shown to have anticancer properties, which can inhibit tumor growth and induce apoptosis. Another future direction is to investigate the potential applications of 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione in metabolic disorders, such as diabetes and obesity. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has been shown to improve glucose metabolism and reduce adiposity. Finally, another future direction is to investigate the potential applications of 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione in aging and longevity. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has been shown to improve mitochondrial function and extend lifespan in various animal models.
合成方法
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione can be synthesized by several methods, including chemical synthesis, microbial synthesis, and plant extraction. Chemical synthesis involves the reaction of 4,5-diamino-6-hydroxy-2-methylpyrimidine with 2,3,5,6-tetramethyl-1,4-benzoquinone, followed by cyclization and oxidation. Microbial synthesis involves the use of microorganisms, such as Gluconobacter oxydans, to produce 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione through the oxidation of glucose. Plant extraction involves the extraction of 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione from plants, such as kiwi and papaya, using various solvents.
科学研究应用
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has been extensively studied for its potential applications in scientific research. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has been shown to have antioxidant properties, which can protect against oxidative stress and prevent cellular damage. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has also been shown to have neuroprotective properties, which can protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has also been shown to have cardioprotective properties, which can protect against cardiovascular diseases, such as heart failure and atherosclerosis.
属性
CAS 编号 |
119623-72-2 |
|---|---|
产品名称 |
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione |
分子式 |
C21H24N2O4 |
分子量 |
368.4 g/mol |
IUPAC 名称 |
2-methoxy-3,7-dimethyl-4,6-dipropyl-9H-pyrido[3,2-g]quinoline-5,8,10-trione |
InChI |
InChI=1S/C21H24N2O4/c1-6-8-12-10(3)20(26)22-16-14(12)18(24)15-13(9-7-2)11(4)21(27-5)23-17(15)19(16)25/h6-9H2,1-5H3,(H,22,26) |
InChI 键 |
UPTAAVKOIJDMNU-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)N=C(C(=C3CCC)C)OC)C |
规范 SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)N=C(C(=C3CCC)C)OC)C |
同义词 |
8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B53628.png)

![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)

![2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt](/img/structure/B53638.png)

